molecular formula C5H10NO7P B166341 N-(Carboxymethyl)-N-(phosphonomethyl)glycine CAS No. 5994-61-6

N-(Carboxymethyl)-N-(phosphonomethyl)glycine

Cat. No. B166341
CAS RN: 5994-61-6
M. Wt: 227.11 g/mol
InChI Key: AZIHIQIVLANVKD-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-(phosphonomethyl)glycine, or CMPG, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. CMPG is synthesized from glycine, an amino acid found in proteins, and is composed of a carboxymethyl group and a phosphonomethyl group. CMPG has been used in a variety of biochemical and physiological studies to investigate the effects of this compound on various biological systems.

Scientific Research Applications

Analogues and Biological Importance

  • N-(Carboxymethyl)-N-(phosphonomethyl)glycine, commonly known as glyphosate, has significant biological importance. α-Aminophosphonic acids, closely related to glyphosate, are structural analogues of amino acids and are critical in medicinal chemistry (Naydenova, Todorov, & Troev, 2010).

Herbicide Mechanism and Resistance

  • Glyphosate is a broad-spectrum herbicide and its potency as an inhibitor of the plant enzyme enolpyruvyl shikimate-3-phosphate synthase is well-documented. This specific inhibition is pivotal for the herbicidal activity of glyphosate. Recent studies have focused on the molecular basis of glyphosate resistance and methods for protein engineering to overcome this resistance (Pollegioni, Schonbrunn, & Siehl, 2011).

Soil and Environmental Impact

  • Research on glyphosate's environmental fate, particularly its persistence in soils and impact on aquatic organisms, is of growing interest. Studies have shown that glyphosate and its metabolites, such as AMPA, can significantly affect the microbial activity in soils and aquatic environments, potentially impacting the ecological balance (Araújo, Monteiro, & Abarkeli, 2003).

Agricultural Implications

  • Glyphosate's role in agriculture extends beyond its direct herbicidal action. It influences plant diseases, nutrient efficiency, and weed management in glyphosate-resistant crops. Strategies to mitigate glyphosate's adverse effects include the use of lower doses, micronutrient amendments, and integrated weed management systems (Johal & Huber, 2009).

Biodegradation by Microorganisms

  • Microbial degradation of glyphosate has been observed in various bacterial species, which utilize glyphosate as a phosphorus source. This biodegradation process, involving the cleavage of glyphosate to glycine and other components, highlights the complex interactions between glyphosate and soil microorganisms (Pipke et al., 1987).

properties

IUPAC Name

2-[carboxymethyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO7P/c7-4(8)1-6(2-5(9)10)3-14(11,12)13/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIHIQIVLANVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027611
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

5994-61-6
Record name N-(Phosphonomethyl)iminodiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5994-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N-(phosphonomethyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(carboxymethyl)-N-(phosphonomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(carboxymethyl)-N-(phosphonomethyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.294
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Record name N-(CARBOXYMETHYL)-N-(PHOSPHONOMETHYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN335F415X
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Carboxymethyl)-N-(phosphonomethyl)glycine
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